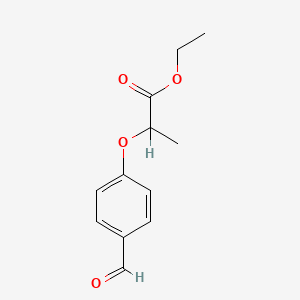

Ethyl 2-(4-formylphenoxy)propionate

Description

Ethyl 2-(4-formylphenoxy)propionate (CAS: Not explicitly provided; structurally related to SC-21870 in ) is an ester derivative characterized by a phenoxy group substituted with a formyl moiety at the para position. Its synthesis involves the reaction of p-hydroxybenzaldehyde with ethyl chloroacetate in the presence of K₂CO₃ in acetone, yielding an 87% product (Scheme 1 in ). This compound serves as a precursor for hydrazide derivatives and arylidene compounds, which are valuable in medicinal and materials chemistry due to the reactive aldehyde group enabling further functionalization .

Properties

CAS No. |

51264-73-4 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 2-(4-formylphenoxy)propanoate |

InChI |

InChI=1S/C12H14O4/c1-3-15-12(14)9(2)16-11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3 |

InChI Key |

LGKWYOQEGGBNPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility: this compound is soluble in polar aprotic solvents (e.g., DMF, acetone) due to its polar aldehyde group.

- Reactivity: The formyl group in this compound enables Schiff base formation, whereas halogenated analogues (e.g., Fenoxaprop-ethyl) resist oxidation but undergo nucleophilic aromatic substitution .

This compound

- Hydrazide Synthesis: Reacts with hydrazine hydrate to yield hydrazide 3, which forms arylidene derivatives (4a-d) upon condensation with aromatic aldehydes.

Fenoxaprop-ethyl

2-Phenoxyethyl propionate

- Industrial Use : Employed as a solvent in coatings and adhesives. Its low volatility (BP: 245°C) ensures slow evaporation, enhancing film formation .

Key Differentiators

| Parameter | This compound | Fenoxaprop-ethyl | 2-Phenoxyethyl propionate |

|---|---|---|---|

| Functional Group | 4-Formylphenoxy | 4-(6-chlorobenzoxazolyl) | Phenoxy |

| Reactivity | High (aldehyde) | Moderate (chlorine, benzoxazole) | Low (ester only) |

| Applications | Medicinal chemistry, polymers | Agriculture | Industrial solvents |

| Synthetic Complexity | Moderate | High | Low |

Preparation Methods

Reaction Mechanism

-

Deprotonation : Sodium carbonate deprotonates 4-hydroxybenzaldehyde to form a phenoxide ion.

-

Nucleophilic Attack : The phenoxide ion attacks the α-carbon of ethyl α-chloropropionate, displacing the chloride ion.

-

Ester Formation : The resulting intermediate stabilizes into ethyl 2-(4-formylphenoxy)propionate.

Standard Protocol (, Example 1)

-

Reactants :

-

4-Hydroxybenzaldehyde (6.1 g, 0.05 mol)

-

Ethyl α-chloropropionate (7.0 g, 0.051 mol)

-

-

Catalysts/Base :

-

Sodium carbonate (4.0 g, 0.038 mol)

-

Potassium iodide (0.2 g, catalytic)

-

-

Solvent : Dimethylformamide (DMF, 20 g)

-

Conditions : 100°C, 5 hours under stirring.

-

Workup : Filtration, solvent evaporation, and vacuum distillation.

-

Yield : 10.3 g (92% yield).

Optimization Insights

-

Solvent Choice : Polar aprotic solvents like DMF enhance phenoxide reactivity.

-

Catalyst Role : KI accelerates the substitution by stabilizing the transition state.

-

Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.

Alternative Esterification Routes

While less common, esterification of pre-formed 2-(4-formylphenoxy)propionic acid with ethanol offers a two-step alternative.

Synthesis of 2-(4-Formylphenoxy)Propionic Acid

Example Protocol (, Adapted)

-

Reactants :

-

2-(4-Formylphenoxy)propionic acid (5 mmol)

-

Ethanol (12.5 mmol)

-

-

Catalyst : Potash alum (10 mol%).

-

Conditions : 80°C, 12 hours.

-

Workup : Solvent evaporation, extraction with ethyl acetate, and sodium bicarbonate wash.

-

Yield : ~85–90% (theoretical).

Limitations

-

Lower efficiency compared to direct alkylation.

-

Requires isolation of the intermediate acid, complicating scalability.

Comparative Analysis of Methods

Industrial-Scale Considerations

Key Challenges

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(4-formylphenoxy)propionate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically begins with p-hydroxybenzaldehyde reacting with ethyl chloroacetate in acetone under basic conditions (e.g., K₂CO₃) to form Ethyl 2-(4-formylphenoxy)acetate . Further modifications, such as hydrazide formation via refluxing with hydrazine hydrate in ethanol, enable derivative synthesis. Key optimization parameters include:

- Solvent selection : Acetone or ethanol for solubility and reaction efficiency.

- Temperature : Reflux conditions (~80°C) for hydrazide intermediates.

- Catalyst/base : K₂CO₃ ensures deprotonation of phenolic -OH groups.

Yields (~87%) are maximized by maintaining anhydrous conditions and stoichiometric precision .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., formyl proton at ~10 ppm, ester carbonyl at ~170 ppm).

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄O₅: calculated 262.0845, observed 262.0842).

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and thermal stability .

Advanced: How can researchers design derivatives of this compound for enhanced bioactivity?

Methodological Answer:

Derivatization focuses on the formyl group and ester moiety :

- Schiff base formation : React with amines (e.g., hydrazines) to form hydrazones, improving solubility or targeting enzymes .

- Ester hydrolysis : Convert to carboxylic acid for metal coordination studies.

- Aromatic substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to modulate electronic properties.

Example: Hydrazide intermediates (from hydrazine hydrate) react with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to yield arylidene derivatives (87–90% yield) with potential antimicrobial activity .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Contradictions (e.g., NMR peak splitting vs. HPLC purity) arise from:

- Impurities : Use preparative HPLC or column chromatography to isolate the main product.

- Tautomerism : The formyl group may exhibit keto-enol tautomerism; confirm via 2D NMR (COSY, NOESY).

- Degradation : Monitor stability under storage (e.g., light, humidity) via accelerated stability studies (40°C/75% RH for 1 month) .

Advanced: What computational approaches predict the biological interactions of this compound?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., thymidylate synthase, PDB: 1AN5). Focus on hydrogen bonding with the formyl group and π-π stacking of the aromatic ring .

- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data from analogous compounds (e.g., IC₅₀ values for enzyme inhibition) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Engineering controls : Use fume hoods to limit inhalation exposure.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Emergency measures : Eyewash stations and showers must be accessible.

- Storage : In airtight containers under inert gas (N₂) to prevent oxidation .

Advanced: How does the compound’s stability vary under different pH and solvent conditions?

Methodological Answer:

- Acidic conditions (pH < 3) : Ester hydrolysis occurs, forming 2-(4-formylphenoxy)propionic acid.

- Basic conditions (pH > 10) : Formyl group may undergo Cannizzaro reaction (disproportionation).

- Solvent effects : Stable in aprotic solvents (e.g., DMSO, acetone); avoid prolonged exposure to protic solvents (e.g., MeOH) .

Advanced: What mechanistic studies elucidate its role in polymerization or material science?

Methodological Answer:

- RAFT polymerization : Use as a chain transfer agent (CTA) to control molecular weight distribution. Monitor via GPC and MALDI-TOF.

- Kinetic studies : Compare propagation rates (kₚ) with other CTAs (e.g., Ethyl 2-(phenylcarbonothioylthio)propionate) using ¹H NMR to track monomer conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.